3-Heptanone

Description

Ethyl butyl ketone is a colorless odorless liquid with a mild fruity odor. Flash point 140°F.

Heptan-3-one is a dialkyl ketone with butyl and ethyl as the two alkyl groups. It has a role as a biomarker and a metabolite.

Structure

3D Structure

Propriétés

IUPAC Name |

heptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-3-5-6-7(8)4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAZZOYFWWSOGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O, Array | |

| Record name | ETHYL BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL n-BUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0889 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047438 | |

| Record name | 3-Heptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl butyl ketone is a colorless odorless liquid with a mild fruity odor. Flash point 140 °F., Colorless liquid with a powerful, fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid with a fruity, green, fatty odour, Colorless liquid with a fruity odor., Colorless liquid with a powerful, fruity odor. | |

| Record name | ETHYL BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl butyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/484 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL n-BUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0889 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3-Heptanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/391/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL BUTYL KETONE (3-HEPTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/37 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl butyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0266.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

297 °F at 760 mmHg (USCG, 1999), 147 °C, 146.00 to 148.00 °C. @ 760.00 mm Hg, 298 °F | |

| Record name | ETHYL BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-HEPTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL n-BUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0889 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BUTYL KETONE (3-HEPTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/37 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl butyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0266.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

115 °F (USCG, 1999), 46 °C, 115 °F (46 °C) (Open cup), 46 °C o.c., 115 °F (open cup), (oc) 115 °F | |

| Record name | ETHYL BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl butyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/484 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-HEPTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL n-BUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0889 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BUTYL KETONE (3-HEPTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/37 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl butyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0266.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

1 % (NIOSH, 2023), Slightyl soluble in carbon tetrachloride; miscible in ethanol, ether, In water, 4.3X10+3 mg/L at 20 °C, 4.3 mg/mL at 20 °C, Solubility in water: poor, miscible with alcohol and ether; 1 ml in 70 ml water, 1% | |

| Record name | ETHYL BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-HEPTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL n-BUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0889 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3-Heptanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/391/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Ethyl butyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0266.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.818 (USCG, 1999) - Less dense than water; will float, 0.8183 at 20 °C/4 °C, Bulk density: 6.8 lb/gal, Relative density (water = 1): 0.8, 0.813-0.818, 0.82 | |

| Record name | ETHYL BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-HEPTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL n-BUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0889 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 3-Heptanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/391/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | ETHYL BUTYL KETONE (3-HEPTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/37 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl butyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0266.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.93 (Air = 1), Relative vapor density (air = 1): 3.9 | |

| Record name | 3-HEPTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL n-BUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0889 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4 mmHg (NIOSH, 2023), 2.6 [mmHg], 2.6 mm Hg at 20 °C, Vapor pressure, Pa at 25 °C: 187, 4 mmHg | |

| Record name | ETHYL BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl butyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/484 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-HEPTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL n-BUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0889 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BUTYL KETONE (3-HEPTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/37 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl butyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0266.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Clear liquid, Colorless liquid | |

CAS No. |

106-35-4 | |

| Record name | ETHYL BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Heptanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Heptanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Heptanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Heptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEPTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10GA6SR3AT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-HEPTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL n-BUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0889 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BUTYL KETONE (3-HEPTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/37 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 3-Heptanone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MJ501BD0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-38 °F (USCG, 1999), -39 °C, -38 °F | |

| Record name | ETHYL BUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-HEPTANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 3-Heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYL n-BUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0889 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BUTYL KETONE (3-HEPTANONE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/37 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl butyl ketone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0266.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Heptanone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 3-Heptanone. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this versatile ketone. This document includes tabulated physicochemical and spectroscopic data, detailed experimental protocols for its synthesis and analysis, and visualizations of its chemical structure and synthetic pathways.

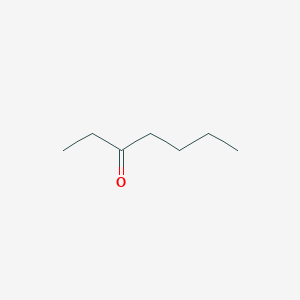

Chemical Structure and Identification

This compound, also known as ethyl butyl ketone, is a seven-carbon aliphatic ketone. The carbonyl group is located on the third carbon atom of the heptane (B126788) chain.

IUPAC Name: Heptan-3-one[1] Synonyms: Ethyl butyl ketone, Butyl ethyl ketone[2] CAS Number: 106-35-4[1][2] Molecular Formula: C₇H₁₄O[1][2] InChI Key: NGAZZOYFWWSOGK-UHFFFAOYSA-N

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a colorless liquid with a characteristic fruity, green odor.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 114.19 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity, green | [1] |

| Melting Point | -39 °C | [1] |

| Boiling Point | 146-149 °C | [1] |

| Density | 0.812 g/cm³ | [1] |

| Solubility in Water | 1% (20 °C) | [1] |

| Vapor Pressure | 4 mmHg (20 °C) | [1] |

| Flash Point | 41 °C (106 °F) | [1] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.4 | t | 2H | -C(=O)-CH₂-CH₂- |

| ~2.3 | q | 2H | -C(=O)-CH₂-CH₃ |

| ~1.5 | sextet | 2H | -CH₂-CH₂-CH₃ |

| ~1.3 | sextet | 2H | -CH₂-CH₂-C(=O)- |

| ~1.0 | t | 3H | -CH₂-CH₃ |

| ~0.9 | t | 3H | -CH₂-CH₂-CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~211 | C=O |

| ~45 | -C(=O)-CH₂- |

| ~35 | -C(=O)-CH₂- |

| ~26 | -CH₂-CH₂-CH₃ |

| ~22 | -CH₂-CH₃ |

| ~14 | -CH₂-CH₃ |

| ~8 | -CH₂-CH₂-CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1465 | Medium | C-H bend (alkane) |

| ~1375 | Medium | C-H bend (alkane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 114 | Moderate | [M]⁺ (Molecular ion) |

| 85 | High | [M - C₂H₅]⁺ |

| 71 | High | [M - C₃H₇]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 29 | High | [C₂H₅]⁺ |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound via Oxidation of 3-Heptanol

This protocol describes the synthesis of this compound by the oxidation of 3-Heptanol using a chromium-based oxidizing agent.

Materials:

-

3-Heptanol

-

Sodium dichromate (Na₂Cr₂O₇)

-

Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium dichromate in water and cool the solution in an ice bath.

-

Slowly add concentrated sulfuric acid to the cooled sodium dichromate solution while stirring. Maintain the temperature below 20 °C.

-

Add 3-Heptanol dropwise to the oxidizing mixture over a period of 30 minutes, ensuring the temperature does not exceed 30 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound purity using GC-MS.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 mg/mL).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system.

-

Data Analysis: Identify the this compound peak by its retention time and mass spectrum. The purity can be estimated by the relative area of the this compound peak compared to other peaks in the chromatogram.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis. Its ketone functionality allows for a variety of chemical transformations, making it a useful intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. It is also utilized as a solvent for various resins and in the formulation of fragrances.[1]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It can cause eye irritation and may be harmful if inhaled.[1] Always work in a well-ventilated area and use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analysis of this compound. The information presented, including the comprehensive data tables and detailed experimental protocols, is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.

References

An In-depth Technical Guide to the Physical Characteristics of Ethyl Butyl Ketone (3-Heptanone)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of ethyl butyl ketone, also known as 3-heptanone. The information is curated from reliable safety and chemical data sources to support research, development, and safety protocols. All quantitative data is summarized for clarity, and generalized experimental methodologies for key properties are described.

General Information

Ethyl butyl ketone (CAS No. 106-35-4) is a seven-carbon aliphatic ketone.[1] It is a colorless liquid at room temperature and is recognized by its characteristic fruity or green odor.[2][3] Due to its properties as a solvent for cellulose, nitrocellulose, and vinyl resins, it finds application in various industrial processes.[1][4] It is also utilized as a synthetic building block in organic chemistry and as a fragrance or flavoring agent.[1][5]

Physical and Chemical Properties

The fundamental physical and chemical data for ethyl butyl ketone are summarized in the table below. Values are compiled from multiple sources and may represent a range due to varying experimental conditions.

| Property | Value | Citations |

| Molecular Identifiers | ||

| IUPAC Name | Heptan-3-one | [6] |

| Synonyms | Ethyl butyl ketone, Butyl ethyl ketone, this compound | [7][8][9] |

| CAS Number | 106-35-4 | [7] |

| Molecular Formula | C₇H₁₄O | [7] |

| Molecular Weight | 114.19 g/mol | [5][8][10] |

| Physical State | ||

| Appearance | Colorless to light yellow liquid | [2][4] |

| Odor | Fruity, green, powerful odor | [1][2][3] |

| Thermal Properties | ||

| Boiling Point | 146 - 149 °C (295 - 300 °F) at 760 mmHg | [1][8][11][12] |

| Melting Point / Freezing Point | -39 °C (-38 °F) | [1][7][8] |

| Flash Point | 38 - 46 °C (100.4 - 115 °F) | [7][8][13][14] |

| Autoignition Temperature | 390 °C (734 °F) | [14] |

| Density & Vapor | ||

| Density / Specific Gravity | 0.810 - 0.820 g/mL at 20-25 °C | [2][8][14] |

| Vapor Pressure | ~4.2 mmHg at 25 °C | [7][13] |

| Vapor Density | 3.93 (Air = 1) | [3][9][13] |

| Solubility | ||

| Solubility in Water | 3.3 - 4.3 g/L at 20 °C (Slightly soluble) | [4][5][7] |

| Solubility in Solvents | Soluble in alcohol, diethyl ether, and most organic solvents | [9][15] |

| Optical & Other | ||

| Refractive Index | n20/D 1.408 - 1.409 | [7][8][11] |

| Explosive Limits | LEL: 1.4%; UEL: 8.8% | [10] |

| Ionization Potential | 9.02 eV | [2][10] |

Standard Experimental Protocols

The physical properties listed above are determined by standardized methods. For professionals in a research or development setting, understanding these protocols is crucial for data replication and validation. Below are descriptions of typical methodologies.

3.1 Determination of Flash Point (Closed-Cup Method)

The flash point is a critical measure of a liquid's flammability. The Pensky-Martens closed-cup test (e.g., ASTM D93) is a common protocol.

-

Apparatus: A test cup with a tightly fitting lid, a stirring mechanism, a heat source, and an ignition source device.

-

Procedure: The sample is placed in the test cup and heated at a slow, constant rate while being continuously stirred.

-

Ignition Test: At specified temperature intervals, the ignition source is applied to an opening in the lid.

-

Endpoint: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup. For ethyl butyl ketone, this is typically observed between 38-46°C.[8]

3.2 Determination of Boiling Point

The boiling point is a fundamental physical constant. Standard methods like OECD Guideline 103 or ASTM D1078 are used.

-

Apparatus: A distillation flask, condenser, calibrated thermometer, and a controlled heat source.

-

Procedure: The liquid is heated in the distillation flask. The thermometer is positioned so that its bulb is just below the level of the side-arm leading to the condenser, ensuring it measures the temperature of the vapor, not the liquid.

-

Equilibrium: The liquid is heated until it boils and a state of equilibrium is reached, indicated by a stable temperature reading and a consistent rate of condensation (e.g., one drop per second) in the condenser.

-

Measurement: The stable temperature observed during boiling is recorded as the boiling point, which must be corrected to standard atmospheric pressure (760 mmHg).

3.3 Determination of Density

Density is typically measured using a pycnometer, hydrometer, or an oscillating U-tube density meter.

-

Apparatus: A calibrated digital density meter or a specific gravity pycnometer of a known volume.

-

Procedure (Oscillating U-tube): The sample is introduced into a U-shaped borosilicate glass tube. The tube is electronically excited to oscillate at its characteristic frequency.

-

Analysis: The frequency of oscillation is directly related to the density of the liquid inside the tube. The instrument calculates the density based on this frequency after calibration with fluids of known density (e.g., dry air and pure water).

-

Temperature Control: The measurement is performed at a constant, specified temperature (e.g., 20 °C or 25 °C) as density is temperature-dependent.

Visualized Workflow: Safety and Handling

Given that ethyl butyl ketone is a flammable liquid with a vapor heavier than air, a logical workflow for its safe handling is essential in a laboratory or development setting.[13][16] The following diagram outlines key decision points based on its physical properties.

Caption: Logical workflow for the safe handling of ethyl butyl ketone.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ETHYL BUTYL KETONE (this compound) | Occupational Safety and Health Administration [osha.gov]

- 3. This compound | C7H14O | CID 7802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 106-35-4 [m.chemicalbook.com]

- 5. This compound, 98% 1000 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 6. This compound [webbook.nist.gov]

- 7. This compound|lookchem [lookchem.com]

- 8. 3-ヘプタノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. parchem.com [parchem.com]

- 10. ETHYL BUTYL KETONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. 3-庚酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound, 106-35-4 [thegoodscentscompany.com]

- 14. fishersci.com [fishersci.com]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. nj.gov [nj.gov]

3-Heptanone CAS number and molecular weight

An In-depth Technical Guide to 3-Heptanone

Introduction

This compound, also known as butyl ethyl ketone, is a seven-carbon aliphatic ketone.[1] It is a colorless liquid recognized by its characteristic "green" or fruity odor.[1][2] This compound serves various roles in industrial and research settings, notably as a fragrance ingredient, a solvent for resins like cellulose (B213188) and nitrocellulose, and as a versatile intermediate in organic synthesis.[1][2] This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, experimental protocols for its synthesis and analysis, and its relevance in metabolic pathways.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for researchers.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 106-35-4 | [3][4][5][6][7] |

| Molecular Formula | C₇H₁₄O | [3][4][7] |

| Molecular Weight | 114.19 g/mol | [3][5][7] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Fruity, green, fatty, sweet | [7] |

| Melting Point | -39 °C | [5][8] |

| Boiling Point | 146-149 °C | [5][8] |

| Density | 0.818 g/mL at 25 °C | [5][8] |

| Flash Point | 41 °C (105.8 °F) | |

| Solubility in Water | 1% (20 °C) | [1] |

| Vapor Pressure | 4 mmHg (20 °C) | [1] |

Table 2: Spectroscopic and Chromatographic Data for this compound

| Identifier | Value | Reference |

| IUPAC Name | Heptan-3-one | [4][6] |

| Synonyms | Butyl ethyl ketone, Ethyl butyl ketone | [3][4] |

| SMILES | CCCCC(=O)CC | [5] |

| InChI Key | NGAZZOYFWWSOGK-UHFFFAOYSA-N | [4][5] |

| Refractive Index (n20/D) | 1.408 | [5][8] |

| EC Number | 203-388-1 | [5] |

| Beilstein/REAXYS | 506161 | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound via Oxidation of 3-Heptanol (B47328)

A common laboratory-scale synthesis involves the oxidation of the corresponding secondary alcohol, 3-heptanol.

Objective: To synthesize this compound from 3-Heptanol.

Materials:

-

3-Heptanol

-

Pyridinium (B92312) chlorochromate (PCC) or an alternative oxidizing agent (e.g., sodium hypochlorite (B82951) with a catalyst)

-

Dichloromethane (CH₂Cl₂) or other suitable anhydrous solvent

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and column chromatography

Protocol:

-

In a round-bottom flask under an inert atmosphere, dissolve 3-heptanol in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) in small portions to the stirred solution. The amount of PCC should be in slight excess (e.g., 1.5 equivalents).

-

Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

-

Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by fractional distillation or column chromatography to yield pure this compound.

This is a generalized procedure. Specific reaction conditions may vary and should be optimized.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of volatile compounds like this compound.

Objective: To identify and quantify this compound in a sample matrix.

Materials and Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., HP-5MS)[9]

-

Helium or other suitable carrier gas

-

Sample containing this compound

-

Solvent for dilution (e.g., methanol, dichloromethane)[3]

-

Syringe filters (0.22 µm)

-

Autosampler vials

Protocol:

-

Sample Preparation:

-

For liquid samples, perform a serial dilution with a suitable solvent to achieve a concentration within the instrument's linear range (e.g., 0.1-1 mg/mL).[3]

-

For complex matrices, an extraction step (e.g., solid-phase microextraction (SPME) or liquid-liquid extraction) may be necessary.

-

Spike the sample with a known concentration of an internal standard.

-

Filter the prepared sample through a 0.22 µm syringe filter into an autosampler vial.

-

-

GC-MS Instrument Setup:

-

Injector: Set to a temperature of ~250 °C.

-

Column: Use a temperature program appropriate for separating C7 ketones. A typical program might start at 40-60 °C, hold for a few minutes, and then ramp up to 250-300 °C.

-

Carrier Gas: Maintain a constant flow rate (e.g., 1 mL/min).

-

MS Detector: Operate in electron ionization (EI) mode. Scan a mass range of m/z 35-350. For quantification, single-ion monitoring (SIM) can be used for higher sensitivity.

-

-

Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time, which should be confirmed by comparing its mass spectrum to a reference library (e.g., NIST).

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Analytical Workflow

This diagram outlines the general steps for the analysis of this compound using GC-MS.

Caption: GC-MS analysis workflow for this compound.

Proposed Metabolic Context

While this compound is not a central player in major signaling pathways, it can arise in metabolic processes. For instance, its presence in exhaled breath has been linked to the metabolism of certain drugs or to altered fatty acid and amino acid catabolism. The diagram below proposes a simplified metabolic context for the formation of ketones like this compound.

Caption: Proposed metabolic origin of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H14O | CID 7802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. homework.study.com [homework.study.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Rumen Microbial Diversity and Metabolome Analysis Reveals the Effects of Alkaline Metal Ion Complexes on Muscle Quality of Lambs [mdpi.com]

Synthesis of 3-Heptanone from Propanal and Butanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-heptanone from propanal and butanone. The primary industrial method for this conversion is a two-step process known as reductive condensation. This process begins with a base-catalyzed aldol (B89426) condensation of propanal and butanone to yield hept-4-en-3-one (B12525100), which is subsequently hydrogenated to the final product, this compound. This document details the underlying chemical principles, provides in-depth experimental protocols, and presents quantitative data to support researchers in the application of this synthetic route.

Reaction Overview: Reductive Condensation Pathway

The synthesis of this compound from propanal and butanone is efficiently achieved through a two-stage process:

-

Aldol Condensation: Propanal and butanone undergo a crossed aldol condensation reaction in the presence of a base catalyst. This reaction forms the α,β-unsaturated ketone, hept-4-en-3-one, with the elimination of a water molecule.

-

Catalytic Hydrogenation: The carbon-carbon double bond in hept-4-en-3-one is selectively reduced through catalytic hydrogenation to yield the saturated ketone, this compound.

The overall reaction can be summarized as follows:

CH₃CH₂CHO + CH₃C(O)CH₂CH₃ → CH₃CH₂CH=C(CH₃)C(O)CH₂CH₃ + H₂O CH₃CH₂CH=C(CH₃)C(O)CH₂CH₃ + H₂ → CH₃CH₂CH₂CH(CH₃)C(O)CH₂CH₃

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound from propanal and butanone.

Table 1: Physicochemical Properties of Reactants and Products

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) |

| Propanal | C₃H₆O | 58.08 | 46-50 | 0.807 |

| Butanone | C₄H₈O | 72.11 | 79.6 | 0.805 |

| Hept-4-en-3-one | C₇H₁₂O | 112.17 | ~157-160 | ~0.86 |

| This compound | C₇H₁₄O | 114.19 | 149 | 0.817 |

Table 2: Typical Reaction Parameters and Yields

| Step | Key Parameters | Typical Values | Yield (%) |

| Aldol Condensation | Catalyst: 10% Aqueous NaOH | - | 70-85 |

| Reactant Ratio (Propanal:Butanone): 1:1.2 | - | ||

| Temperature: 20-30°C | - | ||

| Reaction Time: 2-4 hours | - | ||

| Catalytic Hydrogenation | Catalyst: 5% Palladium on Carbon (Pd/C) | - | >95 |

| Hydrogen Pressure: 1-4 atm | - | ||

| Temperature: 25-50°C | - | ||

| Solvent: Ethanol | - |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound.

Step 1: Synthesis of Hept-4-en-3-one via Aldol Condensation

Materials:

-

Propanal (freshly distilled)

-

Butanone

-

10% (w/v) Aqueous Sodium Hydroxide (B78521) (NaOH) solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask equipped with a magnetic stirrer and dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, add butanone and cool the flask in an ice-water bath.

-

Slowly add the 10% aqueous sodium hydroxide solution to the stirred butanone, maintaining the temperature below 10°C.

-

From a dropping funnel, add propanal dropwise to the reaction mixture over a period of 30-60 minutes. Ensure the temperature remains between 20-30°C throughout the addition.

-

After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude hept-4-en-3-one.

-

The crude product can be purified by vacuum distillation.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

Materials:

-

Hept-4-en-3-one (from Step 1)

-

5% Palladium on Carbon (Pd/C) catalyst

-

Ethanol (or other suitable solvent)

-

Hydrogen gas source

-

Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

-

Celite® or another filter aid

Procedure:

-

In a suitable hydrogenation vessel, dissolve the hept-4-en-3-one in ethanol.

-

Carefully add the 5% Pd/C catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the substrate.

-

Seal the reaction vessel and purge it with nitrogen or argon gas to remove air.

-

Introduce hydrogen gas into the vessel to a pressure of 1-4 atmospheres.

-

Stir the reaction mixture vigorously at room temperature (25-50°C).

-

Monitor the reaction progress by observing the uptake of hydrogen or by analytical techniques such as gas chromatography (GC).

-

Once the reaction is complete (i.e., hydrogen uptake ceases), carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with a small amount of ethanol.

-

Remove the solvent from the filtrate under reduced pressure to yield crude this compound.

-

The product can be further purified by distillation.

Visualization of Workflow and Reaction Pathway

Reaction Pathway

The following diagram illustrates the chemical transformations involved in the synthesis of this compound.

The Olfactory Signature of 3-Heptanone: A Technical Guide for Flavor and Fragrance Professionals

An in-depth exploration of the sensory properties, underlying molecular mechanisms, and analytical evaluation of 3-Heptanone for researchers, scientists, and product development professionals.

Introduction

This compound, also known as ethyl butyl ketone, is a seven-carbon aliphatic ketone that plays a significant role in the flavor and fragrance industries.[1] Its distinct olfactory profile contributes desirable notes to a variety of food products and fine fragrances. This technical guide provides a comprehensive overview of the olfactory and flavor properties of this compound, delving into its sensory characteristics, the molecular mechanisms of its perception, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in flavor and fragrance formulations.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| CAS Number | 106-35-4 | |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity, green, fatty, sweet, powerful | [2] |

| Flavor | Melon, banana, cheesy, ketonic | [2] |

| Boiling Point | 146-149 °C | [1] |

| Flash Point | 41 °C (106 °F) | [3] |

| Solubility | Sparingly soluble in water | [2] |

| Vapor Pressure | 4 mmHg at 20 °C | [4] |

Olfactory and Flavor Profile

This compound possesses a complex and multifaceted sensory profile, making it a versatile ingredient in both flavor and fragrance creation.

Odor Profile: The aroma of this compound is predominantly characterized by a combination of fruity, green, and fatty notes.[2] It is often described as having a powerful and sweet character with ethereal undertones.[2] These attributes make it suitable for adding a sweet, fruity note to fragrances.[3]

Flavor Profile: In flavor applications, this compound contributes notes of melon and banana.[2] At a concentration of 50 ppm, it is described as having a ketonic and cheese-like creamy character.[2] This profile makes it a valuable component in the formulation of cheese, melon, and banana flavors for various food products.[1]

Natural Occurrence: this compound has been identified as a volatile compound in a variety of natural sources, including apples, bananas, peaches, pears, spearmint oil, and various cheeses.[2]

Quantitative Sensory Data

Quantitative data on the sensory thresholds of this compound are crucial for precise formulation and dosage in flavor and fragrance applications.

| Parameter | Value | Medium | Reference |

| Odor Detection Threshold | 75 - 160 ppb | Not specified | [2] |

| Taste Characteristics | Ketonic, cheese-like, creamy | 50 ppm in unspecified medium | [2] |

Molecular Mechanism of Olfactory Perception

The perception of this compound begins with its interaction with specific olfactory receptors (ORs) located in the olfactory epithelium.

Olfactory Receptor Activation: Research has identified the mouse olfactory receptor OR912-93 as a receptor for both 2-heptanone (B89624) and this compound.[1][5][6] The binding of this compound to this G protein-coupled receptor (GPCR) initiates a signal transduction cascade.[1]